Photobiotin acetate
Overview
Description
Photobiotin acetate is a derivative of biotin, a small vitamin found in tissue and blood, synthesized by intestinal bacteria. It is composed of a biotin group, a linker group, and a photoactivatable aryl azide group. The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules . This compound is primarily used as a biochemical tool for labeling and detecting nucleic acids and proteins.
Mechanism of Action
- Photobiotin acetate is photoactivatable. When exposed to strong light, its aryl azide groups are converted to an aryl nitrene, which is highly reactive .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Photobiotin acetate plays a significant role in biochemical reactions, particularly in the study of protein interactions and enzymatic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by labeling DNA, RNA, and proteins, which can be used for the detection of these molecules . This labeling process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound relies on its unique capability to selectively bind to specific proteins and enzymes . Through its biotin moiety, this compound forms interactions with biotin-binding proteins, while its acetate moiety engages with other proteins and enzymes .
Temporal Effects in Laboratory Settings
This compound is stable for at least a year when stored at −20°C in the dark . A solution of this compound in a sealed Eppendorf tube is stable on the laboratory bench under normal lighting conditions for a minimum of several hours .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the labeling of DNA, RNA, and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Photobiotin acetate is synthesized by attaching a biotin molecule to a photoreactive aryl azide group. The synthesis involves the following steps:
- Dissolve this compound in deionized water to a concentration of 1 microgram per microliter.
- Store the solution in a desiccator at -20°C, protected from light. The solution is stable for about six months and should be bright orange when fresh .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process ensures high purity and stability of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Photobiotin acetate undergoes several types of reactions, including:
Biotinylation: This process involves the stable linkage of biotin to nucleic acids or proteins, facilitated by the photoreactive group.
Common Reagents and Conditions:
Reagents: this compound, deionized water, nucleic acids or proteins to be labeled.
Conditions: Exposure to strong visible light (260-475 nm) to activate the photoreactive group.
Major Products:
Biotinylated Nucleic Acids: this compound labels single-stranded DNA, linear or supercoiled double-stranded DNA, and RNA.
Biotinylated Proteins: The compound can also label proteins, making them detectable in various assays.
Scientific Research Applications
Photobiotin acetate has a wide range of applications in scientific research, including:
Molecular Biology: Used for labeling DNA and RNA probes for hybridization studies, enabling the detection of target nucleic acids.
Biochemistry: Facilitates the study of protein interactions and functions by labeling proteins with biotin.
Medicine: Used in diagnostic assays to detect specific biomolecules, aiding in disease diagnosis and research.
Industry: Applied in the development of biosensors and other analytical tools for detecting various substances.
Comparison with Similar Compounds
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLNTOMOSLSQM-AYEYRVMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585051 | |
Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96087-38-6 | |
Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Photobiotin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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